

Spectroscopic Data of 1-Tosylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Tosylimidazole*

Cat. No.: *B182993*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1-Tosylimidazole** (CAS No: 2232-08-8), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Tosylimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.04	s	H-2 (imidazole)	CDCl_3	
7.84	d	8.4	H-2', H-6' (tosyl)	CDCl_3
7.39	d	8.4	H-3', H-5' (tosyl)	CDCl_3
7.28	t	1.0	H-4 (imidazole)	CDCl_3
7.10	t	1.5	H-5 (imidazole)	CDCl_3
2.46	s	-CH ₃ (tosyl)	CDCl_3	
9.10	s	H-2 (imidazole)	DMSO-d_6	
7.69	s	H-4, H-5 (imidazole)	DMSO-d_6	
7.51	d	8.1	H-2', H-6' (tosyl)	DMSO-d_6
7.13	d	7.9	H-3', H-5' (tosyl)	DMSO-d_6
2.29	s	-CH ₃ (tosyl)	DMSO-d_6	

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment	Solvent
145.8	C-4' (tosyl)	DMSO-d_6
138.3	C-1' (tosyl)	DMSO-d_6
134.9	C-2 (imidazole)	DMSO-d_6
128.6	C-3', C-5' (tosyl)	DMSO-d_6
126.0	C-2', C-6' (tosyl)	DMSO-d_6
119.8	C-4, C-5 (imidazole)	DMSO-d_6
21.9	-CH ₃ (tosyl)	DMSO-d_6

Note: Some literature provides slightly different values, which can be attributed to variations in experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Tosylimidazole** is typically recorded using a KBr pellet.[\[1\]](#) Key absorption bands are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3200	Medium	C-H stretch (aromatic)
~1595	Strong	C=C stretch (aromatic ring)
~1380	Strong	Asymmetric SO ₂ stretch
~1180	Strong	Symmetric SO ₂ stretch
~1120	Strong	C-N stretch
~815	Strong	C-H out-of-plane bend
~670	Strong	S-N stretch

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **1-Tosylimidazole** yields a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
222	Moderate	[M] ⁺ (Molecular Ion)
155	High	[M - C ₃ H ₃ N ₂] ⁺ (Loss of imidazole)
91	Base Peak	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺ (Loss of C ₂ H ₂ from tropylium ion)

Experimental Protocols

NMR Spectroscopy

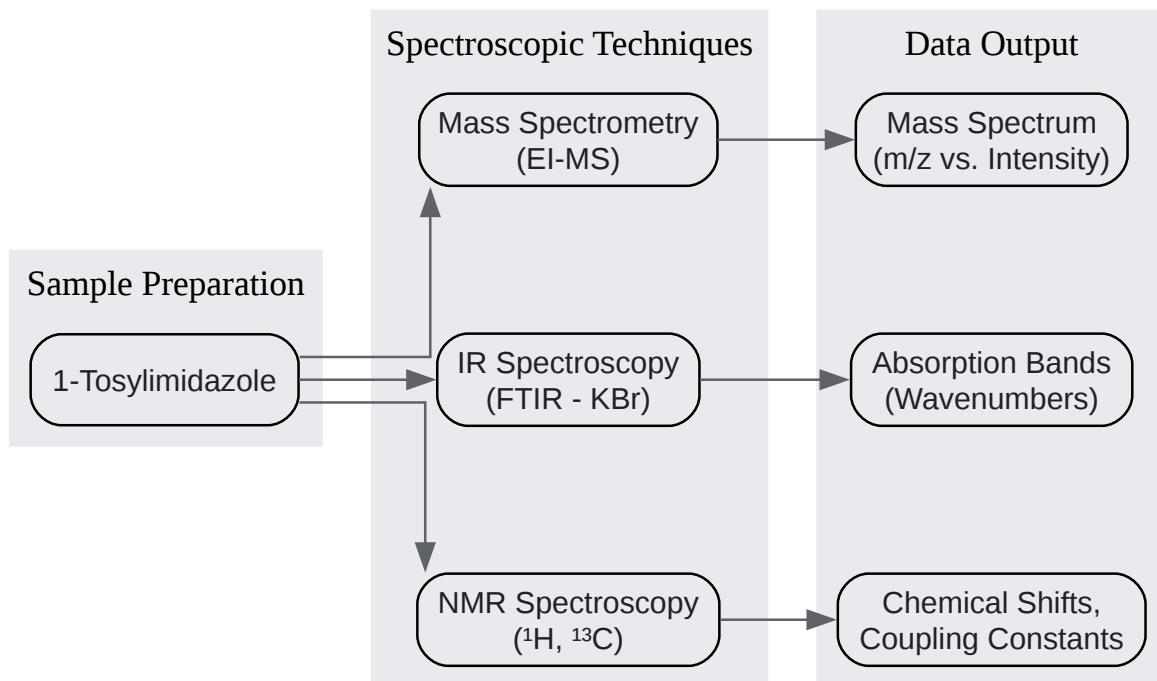
Sample Preparation: A small quantity of **1-Tosylimidazole** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles to ensure optimal spectral resolution. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy (KBr Pellet Method)

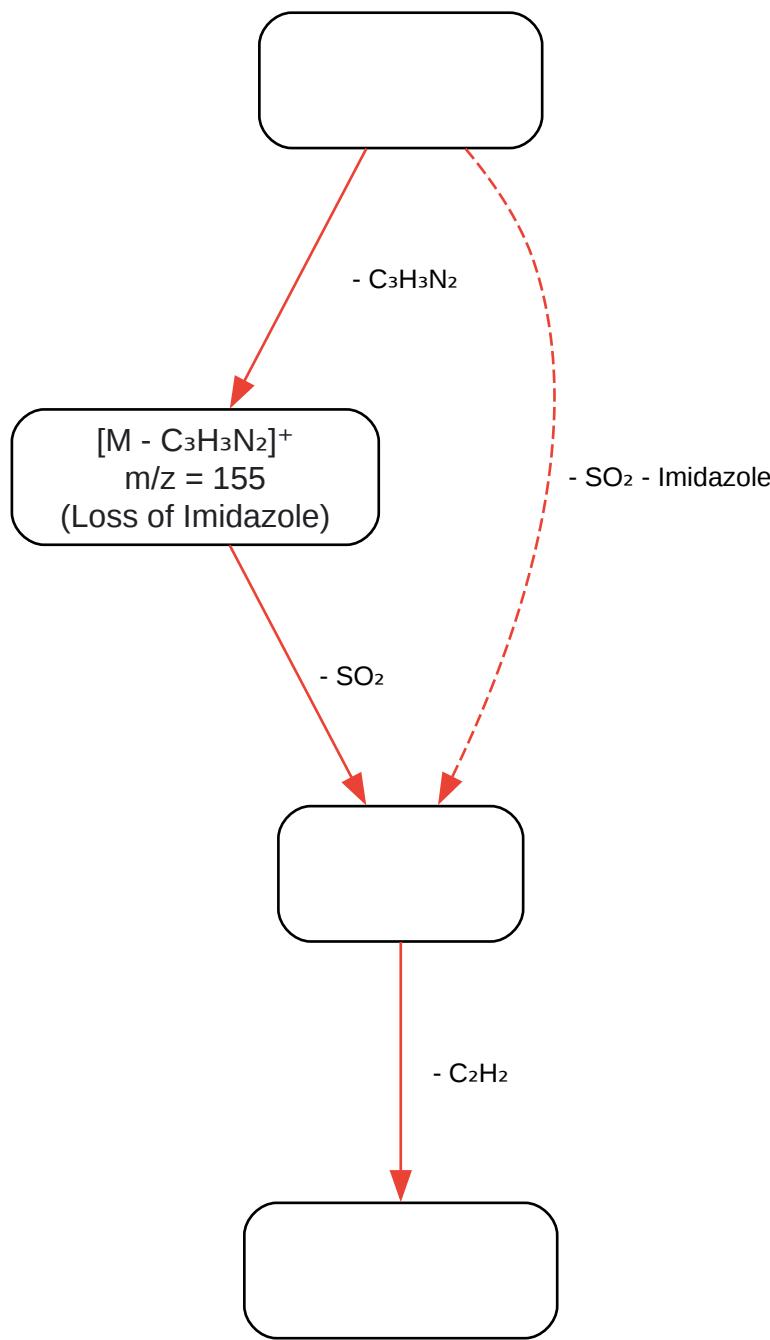
Sample Preparation: Approximately 1-2 mg of finely ground **1-Tosylimidazole** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then further ground to a fine, homogeneous powder using an agate mortar and pestle. The powder is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm^{-1} , and the background is automatically subtracted to yield the infrared spectrum of the sample.


Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization: A small amount of **1-Tosylimidazole** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$) and a series of fragment ions.

Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **1-Tosylimidazole**.

[Click to download full resolution via product page](#)

Proposed fragmentation pathway of **1-Tosylimidazole** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Tosylimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182993#spectroscopic-data-of-1-tosylimidazole-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com